molecular formula C10H12O3 B158224 2-Phenyl-1,3-dioxan-5-ol CAS No. 1708-40-3

2-Phenyl-1,3-dioxan-5-ol

Cat. No.: B158224
CAS No.: 1708-40-3
M. Wt: 180.2 g/mol
InChI Key: BWKDAAFSXYPQOS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-ol is a chemical compound that can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer . It undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of glycerol and benzaldehyde. Another synthesis method involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide, yielding cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O3. It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . The compound has one of two defined stereocenters .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it reacts with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan . It also undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 333.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 155.6±26.5 °C .

Scientific Research Applications

Dimerization and Structural Analysis

2-Phenyl-1,3-dioxan-5-ol undergoes oxidation and dimerization, leading to the formation of complex structures like 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane. X-ray crystallographic analysis has been used to determine the structure of these dimers, providing insights into their formation mechanisms (Collins et al., 1974).

Nucleophilic Substitution Reactions

Studies have explored the nucleophilic substitution reactions of cis-2-phenyl-1,3-dioxan-5-ol, leading to the formation of various diastereomeric products like 2-phenyl-4-bromomethyl-1,3-dioxolans. These reactions are significant for understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Aneja & Davies, 1972).

Catalytic Hydrogenation

The compound has been used in catalytic hydrogenation processes, particularly in the transformation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol. This process is significant in the field of catalysis and chemical synthesis (Paczkowski & Hölderich, 1997).

Synthesis and Characterization

This compound has been synthesized from glycerol and benzaldehyde, highlighting its potential as a building block in organic synthesis. Characterization of this compound is crucial for its application in various chemical processes (Xiang, 2014).

Liquid Crystal Materials

The compound has been studied in the context of liquid crystal materials, contributing to the development of new types of liquid crystals with potential applications in displays and optical devices (Haramoto, Sano, & Kamogawa, 1986).

Eco-Sustainable Synthesis

This compound derivatives have been synthesized in an eco-friendly manner and evaluated for their biological activities, such as anticancer, DNA binding, and antibacterial properties, demonstrating the compound's potential in medicinal chemistry (Gupta et al., 2016).

Polymerization Studies

The compound has been used in studies involving the anionic equilibrium polymerization of cyclic carbonates, contributing to the field of polymer science and the development of new polymeric materials (Matsuo, Aoki, Sanda, & Endo, 1998).

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-ol is primarily through its role as a starting material in the synthesis of other compounds. It can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate to form 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .

Safety and Hazards

When handling 2-Phenyl-1,3-dioxan-5-ol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for 2-Phenyl-1,3-dioxan-5-ol could involve its use in the production of green cyclic acetals of high commercial value. The etherification reaction of glycerol with benzaldehyde using a cationic acidic resin as a catalyst has shown promising results, with a conversion above 93% of glycerol and a yield to cyclic acetals above 61% .

Properties

IUPAC Name

2-phenyl-1,3-dioxan-5-ol
Source PubChem
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InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKDAAFSXYPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061899
Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

185.00 °C. @ 20.00 mm Hg
Record name Benzaldehyde glyceryl acetal
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CAS No.

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6
Record name 2-Phenyl-1,3-dioxan-5-ol
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 5-Hydroxy-2-phenyl-1,3-dioxane, cis-
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Record name 5-Hydroxy-2-phenyl-1,3-dioxane, trans-
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 1,3-Dioxan-5-ol, 2-phenyl-
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Record name 2-phenyl-1,3-dioxan-5-ol
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Record name 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS-
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Record name 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS-
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Record name Benzaldehyde glyceryl acetal
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Synthesis routes and methods I

Procedure details

A mixture of about 184 g of glycerol, about 212.03 g of benzaldehyde and about 3.6 g of p-toluenesulfonic acid was refluxed for about 5 hours, using a Dean-Stark trap. The mixture was then cooled at about 0° C. for about 17 hours and the solid collected and dissolved in about 1200 ml of warm toluene containing about one gram of sodium methoxide. This solution was washed with about 600 ml of dilute (about 1%) dibasic sodium phosphate and dried. Dilution with petroleum ether gave a solid which was recrystallized from toluene-petroleum ether, giving about 76 g of the desired title compound as a white solid.
Quantity
212.03 g
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184 g
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3.6 g
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (3 drops) was added to a mixture of glycerol (55.1 g, 0.60 mmol) and benzaldehyde (50.0 g, 0.47 mmol) in toluene (69 mL) and the resulting mixture was heated to reflux in a Dean-Stark water separator under nitrogen. When the separation of water was complete, the solvent was concentrated under reduced pressure to give a white solid which was recrystallized from ether/petroleum ether. Repeated recrystallization from the same solvent gave pure 2-phenyl-1,3-dioxan-5-ol. 1H NMR (300 MHz, CDCl3) δ 7.51-7.48 (m, 2H), 7.41-7.37 (m, 3H), 5.55 (s, 1H), 4.21-4.17 (m, 2H), 4.14-4.10 (m, 2H), 3.63 (s, 1H), 2.78 (bs, 1H).
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50 g
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69 mL
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Synthesis routes and methods III

Procedure details

To a solution of benzaldehyde (150.0 g, 1.41 mol) in toluene, glycerol (160.0 g, 1.74 mol) was added followed by 4-methylbenzenesulfonic acid (1.0 g) and the mixture was vigorously stirred under reflux with a Dean-Stark water separator. The refluxing was continued until no more water separated in the condenser (6-8 h). The clear solution was treated with 4N NaOH until basic and the organic layer was washed with water (5×100 mL) followed by saturated sodium chloride solution and then dried over anhydrous sodium sulfate. Concentration of the organic layer resulted in an oil which was dissolved in hot isopropylether and then left in the freezer overnight. The colorless solid was filtered and washed with isopropylether to yield the title product as a colorless solid.
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150 g
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160 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Phenyl-1,3-dioxan-5-ol synthesized?

A1: this compound can be synthesized through the acid-catalyzed condensation of glycerol with benzaldehyde. [, , , ] This reaction often yields a mixture of the desired six-membered ring (this compound) and the five-membered ring (2-phenyl-1,3-dioxolane-4-methanol). [, ] Various catalysts have been explored, including p-toluenesulfonic acid [], copper p-toluenesulfonate [], and tungstophosphoric acid supported on silica-coated magnetite nanoparticles. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is a cyclic acetal with a six-membered ring structure. While its exact molecular weight isn't specified in these papers, it can be calculated from its molecular formula (C10H12O3). The structure has been confirmed through techniques like 1H NMR and GM-MS. [] Furthermore, the X-ray crystal structure of its dimer, 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane, has been determined. []

Q3: What are the applications of this compound in organic synthesis?

A3: this compound serves as a valuable intermediate in organic synthesis. For instance, it can be oxidized to 2-phenyl-1,3-dioxan-5-one, the corresponding acetalized dihydroxyacetone. [] This oxidation has been achieved using mild conditions with 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) and NaClO, preventing over-oxidation. []

Q4: Does the stereochemistry of this compound affect its reactivity?

A4: Yes, the stereochemistry of this compound plays a significant role in its reactivity. For example, reactions involving nucleophilic substitution can lead to different product distributions depending on whether the starting material is cis- or trans-2-phenyl-1,3-dioxan-5-ol. [, ] Specifically, reactions with triphenylphosphine and carbon tetrabromide yield different brominated products depending on the starting stereochemistry. []

Q5: Are there any challenges associated with the use of this compound as an intermediate?

A5: One challenge is the potential for ring contraction during nucleophilic substitution reactions, leading to the formation of 1,3-dioxolans as unwanted byproducts. [, ] This ring contraction can complicate synthetic strategies relying on the six-membered ring system.

Q6: How does the choice of catalyst influence the synthesis of this compound?

A6: The choice of catalyst significantly impacts the yield and selectivity of this compound. Traditional Brønsted acid catalysts like HCl and H2SO4, while effective, suffer from drawbacks such as equipment corrosion, environmental concerns, and byproduct formation. [] Solid acid catalysts, while promising, are susceptible to deactivation through coking. [] Therefore, exploring alternative catalysts like copper p-toluenesulfonate [] and heteropolyacid catalysts [] is crucial for developing more sustainable and efficient synthetic methods.

Q7: What research has been done on improving the sustainability of this compound synthesis?

A7: Researchers are exploring greener alternatives for the synthesis of this compound. This includes using reusable catalysts like cationic acidic resins, which demonstrate good stability and durability over multiple reaction cycles. [] Additionally, optimizing reaction conditions, such as temperature, reactant concentration, and solvent choice, can enhance glycerol conversion and selectivity towards the desired product, contributing to a more sustainable process. []

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